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Compound of Interest

Compound Name: Trovirdine

Cat. No.: B1662467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of Trovirdine (LY300046), a non-nucleoside reverse transcriptase

inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection.

Core Chemical Structure and Identifiers
Trovirdine, also known as LY300046, is a phenethylthiazolylthiourea (PETT) derivative. Its

chemical structure is characterized by a central thiourea group linking a 5-bromopyridinyl

moiety and a 2-pyridylethyl group.

Identifier Value

IUPAC Name
1-(5-bromopyridin-2-yl)-3-(2-(pyridin-2-

yl)ethyl)thiourea[1]

Molecular Formula C13H13BrN4S[2][3]

Molecular Weight 337.24 g/mol [2][3]

Canonical SMILES
S=C(NCCC1=NC=CC=C1)NC2=NC=C(Br)C=C

2[4]

CAS Number 149488-17-5 (free base)[2][3]

148311-89-1 (hydrochloride)[1]
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Quantitative Biological and Physicochemical Data
Trovirdine has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase

(RT). The following table summarizes key quantitative data available for Trovirdine.

Parameter Value Condition Reference

IC50 (HIV-1 RT) 7 nM

Heteropolymeric

primer/template (oligo-

DNA/ribosomal RNA)

and dGTP as

substrate.

[4]

EC50 0.02 µM

Antiviral activity

against wild-type HIV-

1 infected human MT4

cells.

EC50 > 5 µM

Protection of MT-4

cells from HIV-1

induced

cytopathogenicity

(MTT method).

Mechanism of Action
Trovirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside

reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA

chain and act as chain terminators, NNRTIs bind to an allosteric site on the reverse

transcriptase enzyme. This binding induces a conformational change in the enzyme, which

distorts the active site and inhibits its DNA polymerase activity. This prevents the conversion of

the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
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Mechanism of Action of Trovirdine.

Experimental Protocols
General Synthesis of Trovirdine Analogs (Thiourea
Synthesis)
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While a specific, detailed protocol for the synthesis of Trovirdine (LY300046) is not readily

available in the public domain, a general method for the synthesis of N,N'-disubstituted

thioureas can be described. This synthesis typically involves the reaction of an amine with an

isothiocyanate. For Trovirdine, this would involve the reaction of 2-(2-aminoethyl)pyridine with

2-bromo-5-isothiocyanatopyridine. A more general laboratory-scale synthesis of thiourea

derivatives can be achieved by reacting a primary amine with thiophosgene to form an

isothiocyanate in situ, which then reacts with another amine.

Materials:

2-(2-Aminoethyl)pyridine

2-Bromo-5-isothiocyanatopyridine (or can be prepared in situ from 2-amino-5-bromopyridine

and thiophosgene)

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Preparation of Isothiocyanate (if not commercially available): A solution of 2-amino-5-

bromopyridine in an anhydrous solvent is added dropwise to a stirred solution of

thiophosgene in the same solvent at a controlled temperature (often 0 °C). The reaction is

typically stirred for several hours at room temperature. The solvent is then removed under

reduced pressure to yield the crude isothiocyanate.

Thiourea Formation: The crude 2-bromo-5-isothiocyanatopyridine is dissolved in an

anhydrous solvent. To this solution, an equimolar amount of 2-(2-aminoethyl)pyridine, also

dissolved in the anhydrous solvent, is added dropwise at room temperature under an inert

atmosphere.

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for

several hours to overnight. The progress of the reaction can be monitored by thin-layer

chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
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Purification: The resulting crude product is purified by column chromatography on silica gel

using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford

the pure Trovirdine.

Salt Formation (Optional): To prepare the hydrochloride salt, the purified free base can be

dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen

chloride in the same or another appropriate solvent. The resulting precipitate is then

collected by filtration and dried.

General Synthesis Workflow
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General Synthetic Workflow for Trovirdine.

Conclusion
Trovirdine (LY300046) is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its

chemical structure and mechanism of action have been well-characterized, demonstrating

significant in vitro activity. This guide provides core technical information for researchers and

professionals in the field of drug development, summarizing the available data on its chemical

properties, biological activity, and a general synthetic approach. Further investigation into its

pharmacokinetic and pharmacodynamic profiles would be necessary for a complete

understanding of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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